molecular formula C15H17F3N6 B2588953 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380167-68-8

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2588953
CAS No.: 2380167-68-8
M. Wt: 338.338
InChI Key: BBRJIRFNDXUSSF-UHFFFAOYSA-N
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Description

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a piperazine ring substituted with an ethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the trifluoromethyl group and the piperazine ring. The ethylpyrimidine group is then attached to the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the exact synthetic route chosen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with trifluoromethyl and piperazine substitutions, such as:

Uniqueness

What sets 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine and pyrimidine rings provide sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-2-11-9-19-14(20-10-11)24-7-5-23(6-8-24)13-4-3-12(21-22-13)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRJIRFNDXUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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